3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea
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Overview
Description
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an acetyl group, a carbamoyl group, and a urea moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Carbamoylation: The addition of a carbamoyl group to the intermediate.
Urea Formation: The final step involves the formation of the urea moiety through a reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1-{[(carbamoyl)amino]methyl}urea: Similar structure but lacks the additional acetyl group.
1-{[(acetylcarbamoyl)amino]methyl}urea: Similar structure but lacks the acetyl group on the urea moiety.
Uniqueness
3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea is unique due to the presence of both acetyl and carbamoyl groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(acetylcarbamoylamino)methylcarbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4/c1-4(12)10-6(14)8-3-9-7(15)11-5(2)13/h3H2,1-2H3,(H2,8,10,12,14)(H2,9,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRLMUNRIFMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NCNC(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70838039 |
Source
|
Record name | N,N'-(Methylenedicarbamoyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70838039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823816-56-4 |
Source
|
Record name | N,N'-(Methylenedicarbamoyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70838039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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